[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone

Physical Form Formulation Handling

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone (CAS 2649076-07-1) is a sulfoximine-class building block characterized by a reactive chlorosulfonyl group on a cyclohexyl-methyl-lambda6-sulfanone core, with a molecular formula of C₇H₁₄ClNO₃S₂ and a molecular weight of 259.78 g/mol. It is commercially available from major suppliers as a research-grade intermediate, primarily sourced via the Enamine catalog (EN300-373972) and distributed by Sigma-Aldrich.

Molecular Formula C7H14ClNO3S2
Molecular Weight 259.8 g/mol
CAS No. 2649076-07-1
Cat. No. B6602888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
CAS2649076-07-1
Molecular FormulaC7H14ClNO3S2
Molecular Weight259.8 g/mol
Structural Identifiers
SMILESCS(=NS(=O)(=O)Cl)(=O)C1CCCCC1
InChIInChI=1S/C7H14ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h7H,2-6H2,1H3
InChIKeyYETOGHMTRXVYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone (CAS 2649076-07-1): Procurement-Ready Profile


[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone (CAS 2649076-07-1) is a sulfoximine-class building block characterized by a reactive chlorosulfonyl group on a cyclohexyl-methyl-lambda6-sulfanone core, with a molecular formula of C₇H₁₄ClNO₃S₂ and a molecular weight of 259.78 g/mol . It is commercially available from major suppliers as a research-grade intermediate, primarily sourced via the Enamine catalog (EN300-373972) and distributed by Sigma-Aldrich . The compound’s structural identity is confirmed by its InChIKey (WDPBSPCSSIPODS-UHFFFAOYSA-N) and SMILES notation (CS(=O)(=NS(=O)(=O)Cl)C1CCCCC1) .

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone: Why Structural Analogs Cannot Be Assumed Equivalent


The class of chlorosulfonyl-imino-lambda6-sulfanones contains multiple commercially available analogs with identical reactive handles but divergent steric, electronic, and physicochemical properties. [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone differs from its closest phenyl analog (CAS 2649076-88-8) by the replacement of a planar aromatic ring with a non-planar cyclohexyl group, resulting in a distinct physical form (oil vs. powder) and increased molecular volume . These differences can critically affect solubility, formulation behavior, and downstream reaction kinetics. In-class substitution without prior experimental validation risks altering synthetic yields, purification profiles, and ultimate product quality, as demonstrated broadly for sulfoximine building blocks where subtle structural variations lead to measurable differences in solubility and biological activity [1].

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone: Head-to-Head Comparative Evidence Guide


Physical Form Divergence: Cyclohexyl (Oil) vs. Phenyl (Powder) Analog Under Identical Storage Conditions

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone is supplied as an oil at standard shipping temperature, whereas the closest structural analog [(chlorosulfonyl)imino](methyl)phenyl-lambda6-sulfanone (CAS 2649076-88-8) is supplied as a powder under identical conditions . Both compounds are stored at 4°C upon receipt .

Physical Form Formulation Handling Procurement

Molecular Weight and Volume: Cyclohexyl vs. Phenyl Substituent Impact on Steric Bulk

The molecular weight of the cyclohexyl derivative is 259.78 g/mol (C₇H₁₄ClNO₃S₂), compared to 253.7 g/mol (C₇H₈ClNO₃S₂) for the phenyl analog . This 6.08 g/mol increase, combined with the replacement of a planar phenyl ring (sp² carbons) with a chair-conformation cyclohexyl ring (sp³ carbons), introduces significant steric bulk and increased three-dimensional character, a property increasingly valued in medicinal chemistry for improving target selectivity and reducing off-target promiscuity [1].

Steric Bulk Molecular Weight Medicinal Chemistry SAR

Sulfoximine-Class Solubility Advantage Over Sulfone Isosteres (Class-Level Inference)

Sulfoximine functional groups, including the lambda6-sulfanone core present in the target compound, have been demonstrated to confer improved solubility compared to their sulfone isosteres. In a matched triplet of GPR119 agonists, the sulfoximine analog exhibited superior solubility relative to the corresponding sulfone, and NH-sulfoximines showed increased polarity (lower log D) while NMe-sulfoximines were isolipophilic yet still more soluble [1]. This class-level property is expected to translate to the target compound, particularly relevant when the chlorosulfonyl-imino-lambda6-sulfanone scaffold is incorporated into larger molecular architectures [2].

Solubility Isostere Drug Discovery Sulfoximine

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone: Evidence-Backed Application Scenarios


Medicinal Chemistry Lead Optimization for CNS or Intracellular Targets

The cyclohexyl substituent increases three-dimensional sp³ character (ΔMW +6.08 vs. phenyl analog), a property associated with improved clinical success rates in CNS and intracellular target programs. The oil physical form facilitates dissolution in non-polar solvents commonly used in medicinal chemistry workflows [1].

Agrochemical Intermediate Requiring High-Purity Reactive Building Block

With a certified purity of 95% (HPLC) and a reactive chlorosulfonyl handle, this compound serves as a key intermediate for synthesizing sulfoximine-based insecticides and fungicides. The cyclohexyl group imparts greater lipophilicity compared to phenyl analogs, potentially enhancing cuticular penetration in pest organisms .

Academic Research on Sulfoximine Reactivity and Structure-Activity Relationships

The distinct steric and electronic profile of the cyclohexyl variant, compared to commercially available aryl and alkyl analogs, makes this compound valuable for systematic SAR studies exploring the impact of substituent topology on sulfoximine reactivity and downstream biological outcomes [1].

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